m-氨基苯甲酰胺二盐酸盐

描述

Synthesis Analysis

m-Aminobenzamidine dihydrochloride can be synthesized through multiple chemical pathways. One notable method involves the reaction of 2-amino-N'-arylbenzamidines with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) in the presence of Hünig's base, leading to the formation of various iminoquinazolines. This process is efficient, yielding 53-81% of the target compounds. The mechanism underlying this synthesis offers insights into the versatile reactivity of the aminobenzamidine scaffold (Mirallai, Manos, & Koutentis, 2013).

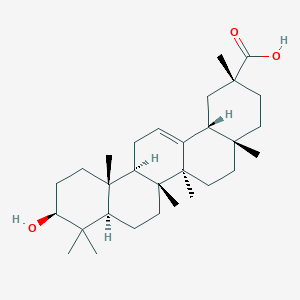

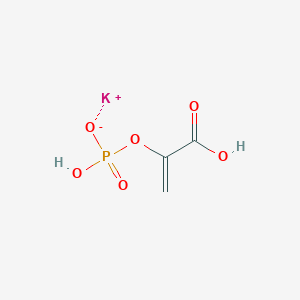

Molecular Structure Analysis

The molecular structure of m-Aminobenzamidine dihydrochloride and related compounds has been extensively studied, often through X-ray crystallography and spectroscopic methods. For example, the structure of m-methylbenzamide, a related compound, provides insight into the typical bonding distances and angles that can be expected within the benzamidine family, highlighting the steric influences on the amide group's orientation and the significance of NH–O hydrogen bonding in stabilizing the crystal structure (OriiSeiki et al., 1963).

Chemical Reactions and Properties

m-Aminobenzamidine dihydrochloride participates in various chemical reactions, demonstrating its reactivity and utility in organic synthesis. Its behavior under acid and base hydrolysis has been investigated, providing insights into its stability and reactivity under different chemical environments. This versatility is crucial for its application in the synthesis of more complex molecules (Mirallai, Manos, & Koutentis, 2013).

科学研究应用

药物分析与开发:

- m-氨基苯甲酰胺二盐酸盐(有些研究中称为4-氨基苯甲酰胺二盐酸盐或4-AD)已被研究用于治疗青光眼。一项研究开发并验证了使用HPLC-DAD确定药用眼科制剂中4-AD含量的分析方法,突显了其在眼科治疗中的重要性 (Cesar et al., 2020)。

生化研究与酶研究:

- p-氨基苯甲酰胺是一种衍生物,可作为丝氨酸蛋白酶(如胰蛋白酶和凝血酶)的荧光探针。其结合会导致显著的荧光增强,对于研究酶相互作用和抑制剂结合具有用处 (Evans et al., 1982)。

- 它已被用于研究与m-氨基苯甲酰胺形成的铂配合物与DNA的相互作用,以及它们对各种人类肿瘤细胞的潜在抗肿瘤活性 (Navarro‐Ranninger等,1992)。

- m-氨基苯甲酰胺已被用于合成和表征聚合物配位化合物,并在新材料和化合物开发中具有重要意义 (Klimova et al., 2013)。

蛋白酶抑制和纯化:

- 它被广泛用作分离丝氨酸蛋白酶及其从异质样品中去除的配体。其结合Ca2+结合蛋白的能力在纯化蛋白质如肌动蛋白和副肌动蛋白中起到了关键作用 (Erban, 2011)。

- 其在监测各种生物和医学研究背景下的类胰蛋白酶活化中的应用已被探讨 (Monroe et al., 1988)。

医学应用和癌症研究:

- 已有研究表明其在抑制小鼠模型中的人类前列腺肿瘤生长中的作用,展示了其在癌症治疗中的潜力 (Billström等,1995)。

一氧化氮合酶的抑制:

- m-氨基苯甲酰胺已被确认为一氧化氮合酶的竞争性抑制剂,影响一氧化氮的产生和丝氨酸蛋白酶的作用,对各种生理过程和疾病具有重要意义 (Venturini et al., 1997)。

安全和危害

作用机制

Target of Action

3-Aminobenzamidine dihydrochloride, also known as m-Aminobenzamidine dihydrochloride or 3-Aminobenzamidine DiHCl, primarily targets several enzymes. These include Kallikrein-1, Urokinase-type plasminogen activator, Trypsin-1, Casein kinase II subunit alpha, Kallikrein-6, Trypsin-2, Trypsin-3, Copper transport protein ATOX1, Enoyl-CoA delta isomerase 1, mitochondrial, Trypsin, and Suppressor of tumorigenicity 14 protein . These enzymes play crucial roles in various biological processes, including DNA repair, transcription control, and programmed cell death .

Mode of Action

The compound interacts with its targets by inhibiting their activity. For instance, it inhibits the activity of nuclear enzyme poly (ADP-ribose) synthetase (PARS) . This inhibition interrupts the rejoining of DNA strand breaks induced by both ionizing radiations and several alkylating agents .

Biochemical Pathways

The inhibition of PARS by 3-Aminobenzamidine dihydrochloride affects the DNA repair pathway. When PARS is activated, it rapidly uses up stores of nicotinamide adenine dinucleotide (NAD+) in the cell as it performs DNA repair . The structure of 3-aminobenzamidine is similar to that of NAD+, so it binds to PARS and prevents it from using up NAD+ .

Result of Action

The inhibition of PARS by 3-Aminobenzamidine dihydrochloride leads to enhanced cell death, unscheduled DNA synthesis, and repair replication . Low levels of NAD+ deplete the amount of ATP found in the cell, which can lead to cell death .

属性

IUPAC Name |

3-aminobenzenecarboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.2ClH/c8-6-3-1-2-5(4-6)7(9)10;;/h1-4H,8H2,(H3,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFMMMVFFYPIEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20958337 | |

| Record name | 3-Aminobenzene-1-carboximidamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-Aminobenzamidine dihydrochloride | |

CAS RN |

37132-68-6 | |

| Record name | m-Aminobenzamidine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037132686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminobenzene-1-carboximidamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-aminobenzamidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dioxaspiro[4.5]decan-7-one](/img/structure/B52825.png)